5-((3-Chloro-4-fluorophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione 5-((3-Chloro-4-fluorophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1042966-72-2
VCID: VC21382512
InChI: InChI=1S/C19H13ClFN3O4S/c20-13-9-10(5-6-14(13)21)22-15-18(27)24(19(28)29-15)8-7-23-16(25)11-3-1-2-4-12(11)17(23)26/h1-6,9,15,22H,7-8H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C(SC3=O)NC4=CC(=C(C=C4)F)Cl
Molecular Formula: C19H13ClFN3O4S
Molecular Weight: 433.8g/mol

5-((3-Chloro-4-fluorophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione

CAS No.: 1042966-72-2

Cat. No.: VC21382512

Molecular Formula: C19H13ClFN3O4S

Molecular Weight: 433.8g/mol

* For research use only. Not for human or veterinary use.

5-((3-Chloro-4-fluorophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione - 1042966-72-2

Specification

CAS No. 1042966-72-2
Molecular Formula C19H13ClFN3O4S
Molecular Weight 433.8g/mol
IUPAC Name 5-(3-chloro-4-fluoroanilino)-3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C19H13ClFN3O4S/c20-13-9-10(5-6-14(13)21)22-15-18(27)24(19(28)29-15)8-7-23-16(25)11-3-1-2-4-12(11)17(23)26/h1-6,9,15,22H,7-8H2
Standard InChI Key DUBYMYPWYCNCQV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C(SC3=O)NC4=CC(=C(C=C4)F)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C(SC3=O)NC4=CC(=C(C=C4)F)Cl

Introduction

Chemical Properties and Structural Characterization

Structural Features

5-((3-Chloro-4-fluorophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione incorporates several key structural elements: a thiazolidine-2,4-dione core, a halogenated aniline moiety, and a phthalimide group connected through an ethyl linker. The 3-chloro-4-fluorophenyl group attached at position 5 via an amino linkage introduces halogen atoms that can enhance binding interactions with biological targets and improve the compound's pharmacokinetic properties. The phthalimide group at position 3 may contribute to specific receptor interactions or provide metabolic stability.

Physical and Chemical Properties

The key physical and chemical properties of 5-((3-Chloro-4-fluorophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione are summarized in Table 1:

PropertyValue
CAS Number1042966-72-2
Molecular FormulaC19H13ClFN3O4S
Molecular Weight433.8 g/mol
IUPAC Name5-(3-chloro-4-fluoroanilino)-3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazolidine-2,4-dione
Physical AppearanceNot specified in available data
Standard InChIInChI=1S/C19H13ClFN3O4S/c20-13-9-10(5-6-14(13)21)22-15-18(27)24(19(28)29-15)8-7-23-16(25)11-3-1-2-4-12(11)17(23)26/h1-6,9,15,22H,7-8H2
Standard InChIKeyDUBYMYPWYCNCQV-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C(SC3=O)NC4=CC(=C(C=C4)F)Cl

Synthesis Methodologies

Green Chemistry Approaches

Recent advances in the synthesis of thiazolidine-2,4-dione derivatives have focused on green chemistry approaches using deep eutectic solvents. These environmentally friendly solvents serve dual roles as both catalysts and reaction media, offering several advantages:

  • Improved reaction yields

  • Reduced generation of harmful byproducts

  • Minimized environmental impact

  • Enhanced reaction efficiency

The deep eutectic solvents facilitate the formation of the thiazolidine-2,4-dione scaffold and subsequent modifications at positions 3 and 5, which would be essential steps in synthesizing 5-((3-Chloro-4-fluorophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione.

Experimental Data and Research Findings

Comparative Analysis

The efficacy of 5-((3-Chloro-4-fluorophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione relative to other thiazolidine-2,4-dione derivatives depends on its specific structural features. Based on general trends observed with thiazolidine-2,4-dione derivatives, Table 2 presents a comparative framework for evaluating its potential activities:

ActivityStructural Features That May Enhance ActivityPotential Mechanisms
AntidiabeticLipophilic substituents at position 5PPAR-γ agonism, improving insulin sensitivity
AntimicrobialHalogenated aromatic ringsInhibition of cytoplasmic Mur ligases in bacterial cell wall synthesis
AntioxidantElectron-donating groupsScavenging of reactive oxygen species
Anti-inflammatoryAromatic substituents with hydrogen bond acceptorsModulation of inflammatory pathways

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